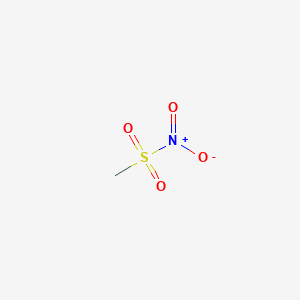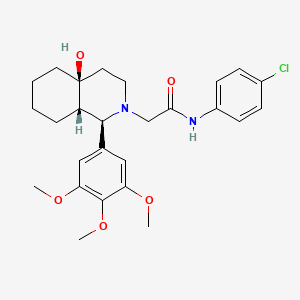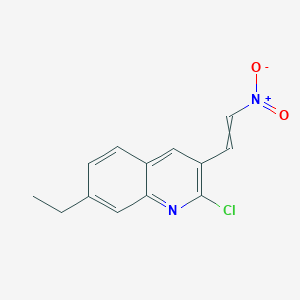
2-Nitro-5-(thiophen-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene derivative followed by carboxylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of industrial nitration and acylation reactors to handle the necessary chemical reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to form an amine derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is typically a nitrobenzoic acid derivative.
Reduction: The major product is an aminobenzoic acid derivative.
Substitution: The major products are halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-5-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(thiophen-3-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the thiophene ring.
5-Mercapto-2-nitrobenzoic acid: Contains a mercapto group instead of a thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
2-Nitro-5-(thiophen-3-yl)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
919087-93-7 |
|---|---|
Fórmula molecular |
C11H7NO4S |
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
2-nitro-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-5-7(8-3-4-17-6-8)1-2-10(9)12(15)16/h1-6H,(H,13,14) |
Clave InChI |
WQFDPTIZYYAAKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)



![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)
![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)


![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)


![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)
